4,4'-Bipyridine

Catalog No.
S596919
CAS No.
553-26-4
M.F
C10H8N2
M. Wt
156.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Bipyridine

CAS Number

553-26-4

Product Name

4,4'-Bipyridine

IUPAC Name

4-pyridin-4-ylpyridine

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C10H8N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-8H

InChI Key

MWVTWFVJZLCBMC-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=CC=NC=C2

Solubility

0.03 M

Synonyms

4,4’-Bipyridine; 4,4’-Bipyridyl; 4,4’-Dipyridine; 4-(4-Pyridyl)pyridine; IK 12; NSC 404423; SERS 420; γ,γ’-Bipyridyl; γ,γ’-Dipyridyl

Canonical SMILES

C1=CN=CC=C1C2=CC=NC=C2

Origin and Significance:


Molecular Structure Analysis

4,4'-Bipyridine possesses a planar structure with two aromatic pyridine rings connected by a central C-C bond. Each pyridine ring contains five membered atoms, with nitrogen in a heterocyclic ring structure. The lone pair electrons on the nitrogen atoms of the pyridine rings are available for coordination with metal cations, forming stable five-membered chelate rings with the metal center []. This chelation ability is a key feature, allowing 4,4'-bipyridine to bind to various metal ions with different oxidation states.


Chemical Reactions Analysis

Synthesis:

Several methods exist for synthesizing 4,4'-bipyridine. A common approach involves the condensation of pyridine with a dialdehyde, followed by a cyclization reaction [].

2 C₅H₅N + R(CHO)₂ → (C₅H₄N)₂ + H₂O +  other products

Reactions as a Ligand:

4,4'-Bipyridine readily forms coordination complexes with transition metals. The general reaction can be represented as:

Mⁿ⁺ + n (4,4'-bipy) → [M(4,4'-bipy)ₙ]^(n+)

where M represents the metal ion, n is the number of 4,4'-bipyridine ligands coordinated, and (n+) is the resulting charge on the complex. The specific properties and applications of the formed complex depend on the metal and its oxidation state.

Decomposition:

Under extreme conditions (high temperature), 4,4'-bipyridine can decompose into smaller molecules like pyridine and cyanoacetylene.

Physical and Chemical Properties

  • Melting Point: 117 °C []
  • Boiling Point: 332 °C []
  • Solubility: Soluble in hot water, ethanol, and other organic solvents; insoluble in cold water []
  • Stability: Stable under ambient conditions; decomposes at high temperatures

Coordination Chemistry

4,4'-Bipyridine acts as a chelating ligand, meaning it can bind to a central metal ion through its two nitrogen atoms. This ability makes it a valuable tool in coordination chemistry, where scientists study the formation, structure, and properties of coordination complexes . Due to its strong binding affinity with various metals, 4,4'-bipyridine is often used to design and synthesize novel coordination complexes with diverse functionalities. These complexes find applications in catalysis, photochemistry, and materials science .

Supramolecular Chemistry

The ability of 4,4'-bipyridine to form strong coordination bonds with different metal ions allows it to participate in the construction of supramolecular assemblies. These assemblies are intricate structures built through non-covalent interactions between molecules. Due to its versatile binding properties, 4,4'-bipyridine plays a crucial role in creating various types of supramolecular architectures, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . These frameworks have potential applications in gas storage, drug delivery, and catalysis.

Material Science

Researchers are exploring the potential of 4,4'-bipyridine-based materials for diverse applications in material science. Its ability to participate in coordination and supramolecular interactions allows for the design of materials with unique properties, such as tunable conductivity, photoluminescence, and responsiveness to external stimuli . For example, scientists are investigating the use of 4,4'-bipyridine derivatives in the development of sensors, solar cells, and light-emitting diodes.

Medicinal Chemistry

Research is ongoing to explore the potential of 4,4'-bipyridine derivatives as therapeutic agents. Modifications to the basic structure of 4,4'-bipyridine can lead to compounds with various biological activities, including antibacterial, antifungal, and anticancer properties . However, it's important to note that most of these applications are still in the early stages of development, and further research is needed to determine their efficacy and safety for potential clinical use.

XLogP3

1.4

Boiling Point

305.0 °C

LogP

1.28 (LogP)

Melting Point

111.0 °C

UNII

X4O2OD61CB

Related CAS

27926-72-3 (di-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 201 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (80.1%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (19.9%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (19.9%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (19.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (77.11%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.56e-05 mmHg

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

37275-48-2
553-26-4

Wikipedia

4,4'-bipyridine

General Manufacturing Information

4,4'-Bipyridine: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Dates

Modify: 2023-08-15
Sawada et al. Minimal nucleotide duplex formation in water through enclathration in self-assembled hosts. Nature Chemistry, doi: 10.1038/nchem.100, published online 22 February 2009. http://www.nature.com/naturechemistry
Meazza et al. Halogen-bonding-triggered supramolecular gel formation. Nature Chemistry, doi: 10.1038/nchem.1496, published online 11 November 2012 http://www.nature.com/nchem

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